REACTION_SMILES
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[C:4](=[O:5])([O:6][CH2:7][CH3:8])[C:9]([CH2:10][CH2:11][C:12](=[O:13])[OH:14])([CH2:15][CH:16]=[CH2:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22].[CH3:1][Li:2].[Cl-:23].[Cl-:3].[Cu:25]([I:26])[I:27].[NH4+:24]>>[CH3:1][C:12]([CH2:11][CH2:10][C:9]([C:4](=[O:5])[O:6][CH2:7][CH3:8])([CH2:15][CH:16]=[CH2:17])[C:18](=[O:19])[O:20][CH2:21][CH3:22])=[O:14]
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Name
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C=CCC(CCC(=O)O)(C(=O)OCC)C(=O)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(CCC(=O)O)(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I[Cu]I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCC(CCC(C)=O)(C(=O)OCC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |